molecular formula C14H19NO3 B3331622 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine CAS No. 849935-75-7

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine

Cat. No.: B3331622
CAS No.: 849935-75-7
M. Wt: 249.3 g/mol
InChI Key: XWRMKUKCNUYSIV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is characterized by the presence of a hydroxy group, an ethyloxycarbonyl group, and a phenylmethyl group attached to the pyrrolidine ring.

Preparation Methods

The synthesis of 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidine precursor with ethyl chloroformate and a phenylmethyl halide under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by hydrolysis to introduce the hydroxy group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyloxycarbonyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

    Hydrolysis: The ethyloxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Scientific Research Applications

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxy group and the ethyloxycarbonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The phenylmethyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

IUPAC Name

ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRMKUKCNUYSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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